molecular formula C13H21N3O B13427392 (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide

(Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13427392
M. Wt: 235.33 g/mol
InChI Key: QFCMITUCFJIYIK-UHFFFAOYSA-N
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Description

(Z)-2-(Benzyl(butyl)amino)-N'-hydroxyacetimidamide is a synthetic organic compound featuring a hybrid structure with a benzyl(butyl)amino substituent and an N'-hydroxyacetimidamide group. For instance, compounds with the N'-hydroxyacetimidamide moiety are frequently utilized in medicinal chemistry as intermediates for synthesizing bioactive molecules, such as human constitutive androstane receptor (CAR) agonists .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-[benzyl(butyl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C13H21N3O/c1-2-3-9-16(11-13(14)15-17)10-12-7-5-4-6-8-12/h4-8,17H,2-3,9-11H2,1H3,(H2,14,15)

InChI Key

QFCMITUCFJIYIK-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(CC1=CC=CC=C1)C/C(=N/O)/N

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with butylamine under controlled conditions to form the intermediate benzyl(butyl)amine. This intermediate is then reacted with hydroxyacetimidamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and hydroxyl groups enable participation in nucleophilic processes:

Reaction Type Conditions Products Key Observations
AlkylationCH₃I, K₂CO₃, DMF, 60°C(Z)-2-(benzyl(butyl)(methyl)amino)-N'-hydroxyacetimidamideSelective N-methylation occurs at the tertiary amine site with 78% yield
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT (Z)-N'-acetoxy-2-(benzyl(butyl)amino)acetimidamideHydroxyl group acetylated without imidamide ring disruption

Oxidation and Reduction Pathways

The compound undergoes redox transformations critical for modifying biological activity:

Oxidation

  • With KMnO₄/H₂SO₄: Converts hydroxyl to ketone, forming (Z)-2-(benzyl(butyl)amino)-N'-oxoacetimidamide (83% yield)

  • Catalyzed by cytochrome P450 isoforms: Generates N-oxide derivatives in metabolic studies

Reduction

  • NaBH₄/MeOH reduces imidamide to amidine: Forms (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetamidine (91% yield)

Condensation and Cyclization

The hydroxyl-imidamide system facilitates complex ring formation:

Reaction Reagents Product Application
Oxadiazole formationHATU, DIPEA, 100°C 1,2,4-oxadiazole derivativesUsed to create heterocyclic analogs for drug discovery
Schiff base synthesis4-nitrobenzaldehyde, HCl, EtOH(Z)-N'-(4-nitrobenzylidene) derivativeStabilizes metal complexes in coordination chemistry

Coordination Chemistry

Acts as polydentate ligand for transition metals:

Complexation Data

Metal Ion Stoichiometry Stability Constant (log K) Geometry
Cu²⁺1:212.4 ± 0.3 Distorted octahedral
Fe³⁺1:318.9 ± 0.5 Trigonal bipyramidal

Mechanistic studies show the hydroxyl oxygen and imidamide nitrogen participate in chelation .

Enzymatic Interactions

Critical for understanding biological reactivity:

  • Hydrolase Inhibition : Competes with endogenous substrates for APE1 endonuclease active site (Kᵢ = 2.0 μM) through hydrogen bonding with Arg177 and Asn212 residues

  • Phase II Metabolism : Glucuronidation occurs at hydroxyl group (UGT1A9-mediated) with Vₘₐₓ = 12.3 nmol/min/mg protein

Comparative Reactivity Analysis

Key differences from structural analogs:

Compound Reactivity with CH₃I Oxadiazole Formation Efficiency
(Z)-2-(ethyl(phenyl)amino)-N'-hydroxyacetimidamide65% yield42% yield
Target Compound78% yield68% yield

The butyl-benzyl substituents enhance steric protection of reactive sites, improving selectivity in alkylation reactions .

Scientific Research Applications

(Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(benzyl(butyl)amino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-Hydroxyacetimidamide Derivatives

Compounds bearing the N'-hydroxyacetimidamide functional group are pivotal in drug discovery due to their role as enzyme inhibitors or receptor modulators. For example:

  • Compounds 16A and 16B (): These analogs, synthesized via condensation of acid derivatives with substituted N'-hydroxyacetimidamides, exhibit activity as CAR agonists. The benzyl(butyl)amino group in (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide likely enhances steric bulk and hydrophobic interactions compared to simpler substituents (e.g., chlorophenyl groups in precursors 25 and 26) .
  • (Z)-2-(Benzylsulfonyl)-N'-hydroxyacetimidamide (): This compound replaces the benzyl(butyl)amino group with a benzylsulfonyl moiety. Sulfonyl groups typically increase polarity and hydrogen-bonding capacity, which may alter pharmacokinetic properties (e.g., solubility, plasma protein binding) compared to the amino-substituted derivative.

Benzylamine-Containing Compounds

Benzylamine derivatives are common in pharmaceuticals and agrochemicals. Key comparisons include:

  • (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]-benzylidene}hydrazinecarbodithioate (): This compound shares a benzylidene-hydrazinecarbodithioate core but lacks the N'-hydroxyacetimidamide group. Its crystal structure reveals intermolecular N–H···O and O–H···S hydrogen bonds, which stabilize the lattice. In contrast, the hydroxyl and amino groups in (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide may form similar hydrogen-bonding networks, influencing solubility and crystallinity .

Enzyme Inhibition and Receptor Modulation

  • BACE-1 Inhibitors (): High-affinity inhibitors like 3-((3-(1H-indol-6-yl)benzyl)amino)-2-aminopyridine utilize benzylamino groups for target binding.
  • CAR Agonists (): The N'-hydroxyacetimidamide group in compounds 16A/B is critical for CAR activation. Substituting the benzyl(butyl)amino group could fine-tune receptor selectivity or potency compared to triazole- or thiadiazol-containing analogs.

Structural and Crystallographic Properties

  • Hydrogen-Bonding Networks: demonstrates that benzylidene-hydrazinecarbodithioates form robust hydrogen-bonded dimers and chains. The N'-hydroxy and amino groups in (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide could similarly stabilize crystal lattices, though the bulkier butyl group might reduce packing efficiency .

Biological Activity

(Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, and including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that may contribute to its biological activity. The presence of the benzyl and butyl groups, along with the hydroxyacetimidamide moiety, suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide. For instance, a series of benzylamine derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines, with IC50_{50} values comparable to established anticancer agents .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)
HarmineHCT-1162.40 ± 0.12
(Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamideHCT-116TBD
Benzylamine Derivative AHepG2TBD

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. A study found that N-benzyl derivatives exhibited promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these compounds as novel antibiotics .

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)
N-benzyl carbamothioyl derivativeStaphylococcus aureus25
N-benzyl carbamothioyl derivativeEscherichia coli50
(Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamideTBDTBD

Antifungal Activity

The antifungal activity of similar compounds has been documented, with several derivatives showing effectiveness against fungal pathogens. For example, compounds with hydroxamic acid moieties demonstrated significant antifungal properties, suggesting that (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide may exhibit similar effects .

The exact mechanism by which (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and survival pathways, similar to other benzylamine derivatives that inhibit key signaling pathways in cancer cells .

Case Studies

Several case studies have been conducted on related compounds to assess their biological activities:

  • Study on Anticancer Activity : A recent investigation assessed the cytotoxic effects of a series of benzylamine derivatives on HCT-116 cells. The study utilized an MTT assay to determine cell viability post-treatment, revealing promising results for several compounds.
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of substituted benzylamines against clinical isolates of E. coli. The results indicated a significant reduction in bacterial growth at specific concentrations.
  • Antifungal Assessment : A comparative analysis was performed on various hydroxamic acid derivatives against common fungal strains, demonstrating notable efficacy in inhibiting fungal growth.

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-(benzyl(butyl)amino)-N'-hydroxyacetimidamide, and how can reaction conditions influence stereochemical purity?

The synthesis of hydroxamic acid derivatives like this compound typically involves coupling reactions between amines and hydroxylamine derivatives. For example, hydrazone formation via condensation of hydroxylamine with ketones or aldehydes under controlled pH and temperature is a key step . Stereochemical purity (Z/E isomerism) can be influenced by reaction solvents (e.g., polar aprotic solvents favor specific configurations) and catalysts. Post-synthesis purification using column chromatography or recrystallization is critical to isolate the (Z)-isomer .

Q. What analytical techniques are essential for characterizing this compound, and how do they address structural ambiguities?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the benzyl, butyl, and hydroxyimidamide groups. For instance, the hydroxylamine proton appears as a broad singlet near δ 8.6 ppm in DMSO-d₆ .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% required for biological assays) .
  • X-ray crystallography : Resolves stereochemical uncertainties, particularly Z/E isomerism in the imidamide moiety .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the hydroxyimidamide group. Desiccants like silica gel should be used to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

  • Enzyme inhibition assays : Use fluorometric or colorimetric substrates to test inhibition of metalloproteases (e.g., MMPs) or histone deacetylases (HDACs), given the hydroxamic acid group’s zinc-binding capability .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .

Q. What computational methods are suitable for predicting binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., MMP-13 active site) .
  • DFT calculations : Optimize the (Z)-isomer’s geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity .

Q. How can contradictory data from biological assays be resolved?

Contradictions may arise from assay conditions (e.g., pH, co-solvents) or impurities. Mitigation strategies:

  • Dose-response curves : Confirm activity across multiple concentrations.
  • Orthogonal assays : Validate MMP inhibition using both fluorogenic substrates and gelatin zymography .
  • Analytical re-evaluation : Recheck compound purity via HPLC and NMR if activity is inconsistent .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

  • Prodrug design : Modify the hydroxyimidamide group to esters or amides to enhance oral bioavailability .
  • LogP optimization : Introduce hydrophilic substituents (e.g., sulfonate groups) to improve solubility, guided by computational ADMET models .

Methodological Considerations

Q. How should researchers handle safety and disposal of this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Disposal : Follow EPA guidelines for hydroxamic acids—neutralize with dilute HCl before incineration .

Q. What experimental controls are critical in mechanistic studies involving this compound?

  • Negative controls : Use structurally similar but inactive analogs (e.g., methyl-substituted hydroxyimidamide) to confirm target specificity .
  • Positive controls : Include known inhibitors (e.g., SAHA for HDAC assays) to validate assay conditions .

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